N-Pentyl 2-bromobenzamide

Description

Contextualization within Halogenated Benzamide (B126) Chemistry

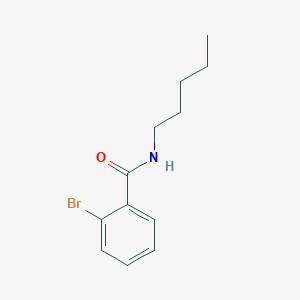

N-Pentyl 2-bromobenzamide (B1207801) is structurally defined by a benzamide core, which consists of a benzene (B151609) ring attached to an amide functional group. Key to its identity are two specific substitutions: a bromine atom at the ortho- (or 2-) position of the benzene ring and a pentyl group attached to the nitrogen of the amide.

The presence of the bromine atom categorizes it as a halogenated benzamide. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules. researchgate.net The position of the halogen on the aromatic ring can significantly influence the compound's reactivity and its interactions with biological targets. researchgate.net In the case of 2-bromobenzamides, the bromine atom can act as a leaving group or participate in various coupling reactions, making them versatile intermediates in organic synthesis. rsc.orgmdpi.com

The N-pentyl group is a five-carbon alkyl chain, which contributes to the lipophilicity of the molecule. The nature of the substituent on the amide nitrogen is a critical determinant of the biological activity of benzamide derivatives. researchgate.net

Historical Perspective of Benzamide Derivatives in Research

Benzamide and its derivatives have a long and rich history in scientific research, particularly in the development of pharmaceuticals. The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Historically, the substitution pattern on the benzamide core has been extensively modified to create a diverse range of therapeutic agents. For instance, substituted benzamides are known to act as antipsychotics, antiemetics, and gastroprokinetic agents. The biological activity is often dictated by the nature and position of the substituents on both the aromatic ring and the amide nitrogen.

In synthetic chemistry, benzamide derivatives, particularly halogenated ones, are valuable precursors for the synthesis of more complex heterocyclic compounds. For example, 2-bromobenzamides are widely used as starting materials for the construction of quinazolinones and phenanthridinones, which are classes of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. rsc.orgacs.org The reactivity of the carbon-bromine bond allows for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. researchgate.net

Scope and Significance of Research on N-Pentyl 2-bromobenzamide

Direct and detailed research on this compound is not extensively documented in publicly available literature. Its primary role appears to be that of a building block or intermediate in organic synthesis. cymitquimica.com Chemical suppliers list it as a research chemical, suggesting its use in laboratory-scale synthesis. scbt.comlookchem.com

The significance of this compound can be inferred from the research conducted on analogous N-substituted 2-bromobenzamides. Studies on similar compounds, where the N-alkyl or N-aryl group is varied, have shown that these molecules can be used to synthesize a library of compounds for screening for biological activity. nih.gov For example, N-substituted 2-bromobenzamides have been used in copper-catalyzed reactions to produce (Z)-3-methyleneisoindolin-1-ones, a class of compounds with potential applications in materials science and medicinal chemistry. nih.gov

Furthermore, research on other N-substituted bromobenzamides has explored their potential as dopamine (B1211576) antagonists. researchgate.net While these studies did not specifically include the N-pentyl derivative, they highlight the potential for this compound to be investigated for similar activities. Given the established synthetic utility of the 2-bromobenzamide moiety and the influence of the N-substituent on biological activity, this compound represents a potentially valuable, yet underexplored, compound for further academic and industrial research.

Chemical Data

Below are tables summarizing the key chemical identifiers and properties of this compound.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 349092-69-9 scbt.comchemscene.com |

| Molecular Formula | C12H16BrNO scbt.comchemscene.com |

| Synonyms | 2-Bromo-N-pentylbenzamide chemscene.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 270.17 g/mol chemscene.com |

| Appearance | Not specified in available literature |

| Purity | Typically ≥98% from commercial suppliers chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-pentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKFKZXUGXJCQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400449 | |

| Record name | N-Pentyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349092-69-9 | |

| Record name | N-Pentyl 2-bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Pentyl 2 Bromobenzamide and Its Derivatives

Direct Synthesis Strategies

Direct synthesis methods involve the formation of the final amide bond in a single key step, either by coupling a benzoic acid derivative with an amine or by alkylating a pre-existing amide.

The most straightforward method for synthesizing N-Pentyl 2-bromobenzamide (B1207801) is the direct amidation of 2-bromobenzoic acid or its activated derivatives with pentylamine. This classic transformation can be accomplished using various coupling agents or by first converting the carboxylic acid to a more reactive species.

One common approach involves activating the carboxylic acid group of 2-bromobenzoic acid to facilitate the nucleophilic attack by pentylamine. This can be achieved by converting the acid to an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, a procedure analogous to the synthesis of related azidobenzamides involves heating the benzoic acid derivative with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). nih.gov The resulting crude 2-bromobenzoyl chloride can then be reacted with pentylamine in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane (B109758) to yield N-Pentyl 2-bromobenzamide. nih.gov

Alternatively, direct coupling of 2-bromobenzoic acid and an amine can be promoted by catalysts without the need for prior activation. Copper-catalyzed cross-coupling reactions provide a chemo- and regioselective method for the amination of 2-bromobenzoic acids. nih.gov These procedures can effectively couple both N-aryl and N-alkyl amines with unprotected 2-bromobenzoic acids to produce the corresponding N-substituted anthranilic acid derivatives in high yields. nih.gov While this specific method is demonstrated for producing N-substituted anthranilic acids, the underlying principle of copper-catalyzed amination is relevant to benzamide (B126) synthesis. General protocols for direct amide formation from unactivated carboxylic acids and amines often utilize catalysts like zirconium tetrachloride (ZrCl₄) under reflux conditions. rsc.org

Table 1: Representative Conditions for Amidation Reactions

| Starting Material | Reagent/Catalyst | Solvent | Key Features |

|---|---|---|---|

| 2-Bromobenzoic Acid | Oxalyl Chloride, then Pentylamine/Base | Dichloromethane | Two-step, high-yielding, involves reactive acid chloride intermediate. nih.gov |

| 2-Bromobenzoic Acid | Pentylamine, Copper Catalyst, K₂CO₃ | 2-Ethoxyethanol | Direct coupling, eliminates the need for acid protection. nih.gov |

| 2-Bromobenzoic Acid | Pentylamine, ZrCl₄ | Toluene / p-Xylene | Direct catalytic amidation under reflux. rsc.org |

An alternative direct strategy is the N-alkylation of a precursor amide. This approach begins with 2-bromobenzamide and introduces the pentyl group onto the nitrogen atom.

Ruthenium complexes have been shown to be effective catalysts for the N-alkylation of amides using alcohols as the alkylating agent. oup.com In a typical reaction, a mixture of an amide (like benzamide), an alcohol (such as 1-pentanol), and a catalyst like RuCl₂(PPh₃)₃ is heated. oup.com This method is advantageous as it proceeds under neutral conditions and offers high selectivity for N-monoalkylation. oup.com

Another N-alkylation method employs trialkyl phosphates as the alkylating agents in the presence of a strong base like lithium diisopropylamide (LDA). thieme-connect.com This technique has been successfully used for the N-alkylation of various amides. For example, the synthesis of N-pentyl-N-phenylbenzamide was achieved with a 94% yield using this procedure, highlighting its efficiency for introducing a pentyl group. thieme-connect.com

However, N-alkylation attempts can sometimes lead to unexpected intramolecular cyclization products, especially with ortho-substituted benzamides containing reactive functional groups. For instance, attempted N-alkylation of 2-azidobenzamide with an alkenyl bromide in the presence of a base resulted in the formation of benzotriazinone and quinazolinone derivatives rather than the expected N-alkylated product. nih.gov This underscores the importance of substrate and reagent selection in directing the reaction pathway.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve multi-step syntheses where the target molecule is built from precursors through transformations or advanced coupling reactions.

The synthesis of this compound can conceptually start from other N-pentyl halobenzamides, such as the 2-chloro or 2-iodo analogues. The reactivity of the halogen substituent is a key factor in many synthetic transformations. In copper-catalyzed cascade reactions, the reactivity of 2-halobenzamides follows the order: 2-iodobenzamide (B1293540) > 2-bromobenzamide > 2-chlorobenzamide. mdpi.com This reactivity trend suggests that transformations involving the carbon-halogen bond might be more facile starting from an iodo- or bromo-derivative compared to a chloro-derivative.

While direct halogen exchange (e.g., converting a chloro- to a bromo-substituent) on the benzamide ring is not a commonly reported specific route to this compound, various synthetic protocols utilize 2-halobenzamides as precursors for more complex heterocyclic structures. For example, 2-halobenzamides can be converted into 1,2-benzisothiazol-3-ones through reactions with sulfur sources. google.comgoogle.com These transformations highlight the utility of the halogen as a leaving group in cyclization reactions.

Metal catalysis, particularly with palladium, plays a crucial role in modern organic synthesis and offers powerful tools for constructing complex molecules from benzamide precursors.

This compound and related N-substituted 2-bromobenzamides are valuable precursors for the synthesis of polycyclic aromatic scaffolds like phenanthridin-6(5H)-ones. acs.orgacs.org These reactions typically involve a palladium-catalyzed annulation process where the N-substituted 2-bromobenzamide couples with another aromatic molecule.

One established protocol involves the palladium-catalyzed reaction of an N-substituted 2-bromobenzamide with a 2-bromobenzoic acid. acs.orgacs.org The reaction is generally carried out using a catalyst system such as palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), in the presence of a base (e.g., cesium carbonate, Cs₂CO₃) and a copper(I) iodide (CuI) co-catalyst in a solvent like DMF at elevated temperatures. acs.org The scope of this reaction is broad, and N-alkyl-2-bromobenzamides with methyl, ethyl, n-propyl, and n-butyl groups have been successfully used, furnishing the corresponding phenanthridinone products in moderate to high yields (61-75%). acs.org This indicates that this compound would be a highly suitable substrate for this transformation.

Another approach involves the palladium-catalyzed annulation of arynes with N-substituted 2-halobenzamides. nih.gov In this method, an aryne, generated in situ from a precursor like o-(trimethylsilyl)phenyl trifluoromethanesulfonate, reacts with the N-alkyl-2-bromobenzamide. The reaction is catalyzed by a palladium source, such as Pd(OAc)₂, often in the presence of a ligand and a fluoride (B91410) source like cesium fluoride (CsF). nih.gov This process constructs two new carbon-carbon bonds, leading to the formation of the N-substituted phenanthridinone core. rsc.org

Table 2: Palladium-Catalyzed Annulation of N-Alkyl-2-Bromobenzamides

| N-Alkyl Group | Coupling Partner | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| Methyl | 2-Bromobenzoic Acid | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 70% | acs.orgacs.org |

| Ethyl | 2-Bromobenzoic Acid | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 75% | acs.org |

| n-Propyl | 2-Bromobenzoic Acid | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 72% | acs.org |

| n-Butyl | 2-Bromobenzoic Acid | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 65% | acs.org |

| Ethyl | Benzyne Precursor | Pd(OAc)₂, DPEphos, CsF | 72% | nih.gov |

Metal-Catalyzed Coupling Reactions in Benzamide Synthesis

Copper-Catalyzed Cyclization and C-S/N-S Bond Formation

N-substituted 2-bromobenzamides, including this compound, are valuable precursors for the synthesis of sulfur-containing heterocycles through copper-catalyzed reactions. These methods facilitate the construction of benzo[d]isothiazol-3(2H)-ones, which are significant N,S-heterocyclic scaffolds. The process typically occurs in a one-pot manner, involving the formation of both a carbon-sulfur (C-S) and a nitrogen-sulfur (N-S) bond. rsc.org

The reaction mechanism generally begins with the oxidative addition of the 2-bromobenzamide to a Cu(I) catalyst. This is followed by a ligand exchange with a sulfur source, such as elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂). researchgate.netmdpi.com Subsequent reductive elimination and intramolecular nucleophilic substitution lead to the cyclized product, benzo[d]isothiazol-3(2H)-one. mdpi.com The choice of catalyst, ligand, base, and sulfur source can be optimized to achieve high yields. For instance, the use of CuI with ligands like L-proline or 2,2'-bipyridine (B1663995) has proven effective. researchgate.net The reactivity of the starting 2-halobenzamide follows the general trend of 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide. mdpi.com

Table 1: Examples of Copper-Catalyzed Synthesis of N-Substituted Benzo[d]isothiazol-3(2H)-ones This table presents a conceptual summary based on reported methodologies.

| N-Substituent | Catalyst/Ligand | Sulfur Source | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl/Aryl | CuI / L-proline | CS₂ | K₃PO₄ | DMF | >75 | researchgate.net |

| Alkyl/Aryl | CuI | KSCN | - | Water | Good | mdpi.com |

| Aryl/Benzyl (B1604629)/Alkyl | CuI / 2,2'-bipyridine | S₈ | K₂CO₃ | DMF | up to 91 | researchgate.net |

| Alkyl/Aryl | CuBr₂ | S₈ | K₂CO₃ | DMAc (MW) | Moderate-Good | mdpi.com |

Green Chemistry Principles in this compound Synthesis (Conceptual)

The conventional synthesis of this compound often involves the reaction of 2-bromobenzoic acid with a halogenating agent (e.g., thionyl chloride) to form 2-bromobenzoyl chloride, followed by a reaction with pentylamine. This multi-step process can generate significant waste. Applying the principles of green chemistry can lead to more sustainable and efficient synthetic routes. sioc-journal.cnucl.ac.uk

Key Green Strategies:

Catalytic Direct Amidation: A primary green approach is to avoid stoichiometric activating agents by employing catalytic direct amidation. This involves the direct condensation of 2-bromobenzoic acid and pentylamine. Catalysts like boric acid have been shown to facilitate such reactions, improving atom economy and reducing waste by only producing water as a byproduct. scispace.comacs.org

Solvent Selection: The choice of solvent is critical. Traditional syntheses may use chlorinated solvents like dichloromethane or polar aprotic solvents like DMF, which have toxicity and disposal concerns. ucl.ac.uk Green alternatives include water, polyethylene (B3416737) glycol (PEG), or bio-based solvents. numberanalytics.commdpi.com Performing the reaction under solvent-free conditions, for example using mechanochemical methods (grinding), is an even greener option that minimizes solvent-related pollution. scispace.comnumberanalytics.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Biocatalysis: Enzymes, such as lipases or amidases, can be used as catalysts for amide bond formation. These biocatalytic methods operate under mild conditions and offer high selectivity, presenting an environmentally friendly alternative to traditional chemical synthesis. ucl.ac.uknumberanalytics.com

By integrating these principles, the synthesis of this compound can be redesigned to be more environmentally benign, safer, and more efficient.

Derivatization Strategies and Analog Preparation

The N-pentyl group of this compound can be readily modified to generate a diverse library of analogs. This is typically achieved by reacting 2-bromobenzoyl chloride or 2-bromobenzoic acid (using a coupling agent) with a wide array of primary amines. This strategy allows for the exploration of structure-activity relationships by introducing different aliphatic, alicyclic, or aromatic substituents at the amide nitrogen.

Research has shown that various N-substituents are well-tolerated in subsequent cyclization reactions. nih.gov Both N-aliphatic and N-aromatic groups can be incorporated, although yields may vary depending on the steric and electronic properties of the substituent. For example, in some cobalt-catalyzed cyclizations, increasing the electron density on the amide nitrogen by switching from an N-methyl to an N-benzyl group resulted in varied product yields. mdpi.com The synthesis of analogs with substituents like methyl, ethyl, propyl, butyl, and various aryl groups has been successfully demonstrated, highlighting the versatility of the 2-bromobenzamide scaffold. nih.gov

Table 2: Examples of N-Substituents on the 2-Bromobenzamide Scaffold for Analog Synthesis This table illustrates the variety of substituents that can be incorporated based on findings in the literature.

| N-Substituent Type | Specific Examples | Potential Impact | Reference |

|---|---|---|---|

| N-Alkyl (linear) | Methyl, Ethyl, n-Propyl, n-Butyl | Generally well-tolerated, furnishing products in moderate to high yields. | nih.gov |

| N-Alkyl (bulky) | tert-Butyl | Can cause significant steric hindrance, potentially inhibiting reactions. | nih.gov |

| N-Benzyl | Benzyl | Increases electron density on the amide nitrogen compared to smaller alkyl groups. | mdpi.com |

| N-Aryl | Phenyl, Substituted Phenyls | Tolerates a range of functional groups (halogens, ethers, nitriles). | nih.gov |

| N-Heteroaromatic | Furan, Thiophene | Compatible with palladium-catalyzed annulation protocols. | nih.gov |

Introducing substituents onto the bromo-phenyl ring of this compound provides another avenue for creating analogs and modulating the compound's chemical properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly influence the reactivity of the scaffold, particularly in metal-catalyzed cross-coupling and cyclization reactions.

Electronic Effects: The presence of electron-donating groups (e.g., -OMe, -Me) or electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the phenyl ring affects the electron density of the aromatic system and the C-Br bond. In palladium-catalyzed annulation reactions, various substituents such as aliphatic, chloro, and fluoro groups on the 2-bromobenzamide core are compatible, leading to the formation of expected products in moderate to high yields. nih.gov Both electron-rich and electron-poor substrates can often proceed effectively, although reaction rates and yields may differ. mdpi.comrsc.org

Steric Effects: The position and size of substituents can exert steric hindrance. A substituent ortho to the bromine atom or the amide group can hinder the approach of reactants or catalysts, potentially lowering reaction rates and yields. ias.ac.in This effect is a crucial consideration in designing synthetic routes for highly substituted analogs.

The interplay of these polar and steric factors allows for the fine-tuning of the molecule's reactivity for specific synthetic transformations. ias.ac.in

The N-substituted 2-bromobenzamide scaffold is a cornerstone for the construction of a wide array of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Various transition-metal-catalyzed and organocatalytic methods leverage this precursor for intramolecular or tandem cyclization reactions.

Benzo[d]isothiazol-3(2H)-ones: As discussed previously, copper-catalyzed one-pot reactions of N-substituted 2-bromobenzamides with a sulfur source afford these five-membered N,S-heterocycles through C-S/N-S bond formation. rsc.orgresearchgate.net

Quinazolinones: These six-membered, nitrogen-containing heterocycles can be synthesized via copper-catalyzed cascade reactions of N-substituted 2-bromobenzamides with reagents like formamide (B127407) or various nitriles. organic-chemistry.orgchim.it

Phenanthridinones: Palladium-catalyzed intramolecular C-H activation provides a powerful method to synthesize these polycyclic aromatic lactams. This reaction involves the annulation of N-aryl 2-bromobenzamides, where the N-aryl group couples with the bromo-phenyl ring. nih.govrsc.org

3-(Imino)isoindolin-1-ones: Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides offers a route to these five-membered nitrogen heterocycles. The reaction proceeds well with electron-rich benzamides. mdpi.com

Dibenzothiazepinones: A one-pot, twice copper-catalyzed process can couple 2-bromobenzamides with 2-bromothiophenol (B30966) to form N-substituted dibenzothiazepinones, a seven-membered heterocyclic system. sorbonne-universite.fr

Table 3: Heterocyclic Systems Synthesized from N-Substituted 2-Bromobenzamide Scaffolds

| Heterocyclic Product | Reaction Type | Key Reagents | Metal Catalyst | Reference |

|---|---|---|---|---|

| Benzo[d]isothiazol-3(2H)-one | C-S/N-S Cyclization | Sulfur powder, KSCN, CS₂ | Copper | rsc.orgmdpi.com |

| Quinazolinone | Condensative Cyclization | Formamide, Nitriles | Copper | organic-chemistry.orgchim.it |

| Phenanthridinone | Intramolecular C-H Arylation | N-Aryl Substituent | Palladium | nih.govrsc.org |

| 3-(Imino)isoindolin-1-one | Cyclization | Carbodiimides | Cobalt | mdpi.com |

| Dibenzothiazepinone | Tandem C-S/C-N Coupling | 2-Bromothiophenol | Copper | sorbonne-universite.fr |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-Pentyl 2-bromobenzamide (B1207801), both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for its structural elucidation.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of N-Pentyl 2-bromobenzamide is expected to exhibit distinct signals corresponding to the protons of the pentyl chain and the aromatic ring. The protons of the pentyl group would appear in the upfield region, typically between 0.9 and 3.5 ppm. The terminal methyl (CH₃) group would likely be a triplet, while the methylene (B1212753) (CH₂) groups would show more complex splitting patterns (multiplets) due to coupling with adjacent protons. The methylene group attached to the nitrogen atom (N-CH₂) is expected to be deshielded and appear as a triplet of quartets or a complex multiplet around 3.3-3.5 ppm. A broad singlet corresponding to the N-H proton of the amide group is also anticipated, likely in the region of 6.0-8.5 ppm.

The aromatic protons on the 2-bromophenyl group would resonate in the downfield region, typically between 7.2 and 7.8 ppm. Due to the bromine substituent, these protons would display a complex splitting pattern. For comparison, the aromatic protons of 2-bromobenzamide appear in the range of 7.33 to 7.88 ppm in DMSO-d₆. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| Amide N-H | 6.0 - 8.5 | Broad Singlet |

| N-CH₂ | 3.3 - 3.5 | Multiplet |

| (CH₂)₃ | 1.3 - 1.7 | Multiplet |

| CH₃ | 0.9 - 1.0 | Triplet |

Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. While specific data for the title compound is scarce, analysis of 2-bromobenzamide chemicalbook.comnih.gov and N-propylbenzamide allows for a reliable prediction of the chemical shifts.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm, due to the strong deshielding effect of the oxygen atom. The carbon atom of the aromatic ring attached to the bromine (C-Br) would also be found in the downfield region, likely around 120-130 ppm. The other aromatic carbons would resonate between 125 and 140 ppm. The carbon signals for the pentyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-Br | 120 - 130 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-C=O | 135 - 140 |

| N-CH₂ | 40 - 45 |

| (CH₂)₃ | 20 - 35 |

| CH₃ | 10 - 15 |

Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H and C=O bonds of the amide group, as well as the C-H bonds of the alkyl chain and the aromatic ring.

The IR spectrum of the related compound 2-bromobenzamide shows a strong C=O stretching vibration around 1650-1680 cm⁻¹. chemicalbook.comgrafiati.com A prominent N-H stretching band is expected in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the pentyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be observed just above 3000 cm⁻¹. The presence of the bromine atom on the aromatic ring may also give rise to a characteristic absorption in the fingerprint region (below 1000 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Amide C=O | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Note: The data in this table is based on general IR correlation charts and data from related compounds. spectrabase.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (270.17 g/mol for C₁₂H₁₆BrNO). chemscene.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic M⁺ and M+2 doublet with a roughly 1:1 intensity ratio.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for N-alkyl benzamides include cleavage of the N-alkyl bond and the amide bond. For this compound, characteristic fragment ions would be expected from the loss of the pentyl group and from the cleavage of the benzoyl group. The mass spectrum of 2-bromobenzamide shows a base peak at m/z 183, corresponding to the bromobenzoyl cation [C₇H₄BrO]⁺. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been reported for this compound itself, the crystal structures of related compounds, such as 2-bromobenzamide nih.gov and N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide oup.com, provide valuable insights into the likely solid-state conformation.

Complementary Spectroscopic Techniques in Benzamide (B126) Research

UV-Visible spectroscopy is instrumental in characterizing the electronic transitions within a molecule. For benzamide derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π → π* and n → π* transitions within the aromatic ring and the carbonyl group of the amide linkage. The substitution pattern on the benzene (B151609) ring significantly influences the absorption maxima (λmax). In the case of this compound, the presence of the bromine atom, an auxochrome, on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzamide. nih.gov The UV-Vis spectrum can also be a valuable tool for quantitative analysis, allowing for the determination of concentration in solution.

Fluorescence spectroscopy provides insights into the emission properties of a compound after it has absorbed light. While not all benzamides are strongly fluorescent, the introduction of certain substituents can enhance their emissive properties. The study of the fluorescence behavior of benzamides can be useful in developing fluorescent probes and sensors. nih.gov For brominated benzamides, the heavy atom effect of bromine can sometimes lead to quenching of fluorescence, favoring intersystem crossing to the triplet state. However, specific structural features can lead to observable fluorescence, which can be sensitive to the solvent environment. researchgate.net Investigating the fluorescence excitation and emission spectra of this compound would provide information about its potential as a luminescent material. mdpi.com

Advanced mass spectrometry techniques, beyond simple electron ionization, offer high-resolution mass data and detailed fragmentation patterns that are invaluable for confirming the molecular formula and structure. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for generating intact molecular ions of amide compounds, which can be challenging with harder ionization methods. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, allowing for the unambiguous determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion, providing further structural confirmation. nih.gov The fragmentation of N-alkylbenzamides often involves characteristic cleavages of the alkyl chain and the amide bond. wiley.comcdnsciencepub.com

The combination of these complementary techniques provides a powerful arsenal (B13267) for the comprehensive characterization of this compound. Each method offers a unique piece of the structural puzzle, and together they enable a detailed and confident elucidation of the molecule's identity and properties.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.2-7.8, N-H: ~8.2 (broad), CH₂ (N-linked): 3.3-3.5, CH₂ (alkyl): 1.3-1.6, CH₃: ~0.9 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: 165-170, Aromatic C: 120-140, C-Br: ~120, CH₂ (N-linked): ~40, CH₂ (alkyl): 22-31, CH₃: ~14 |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch: 3300-3400, C-H (aromatic): ~3100, C-H (aliphatic): 2850-2960, C=O stretch (Amide I): 1640-1680, N-H bend (Amide II): 1520-1560, C-Br stretch: 550-650 |

| Mass Spectrometry | m/z | [M]⁺: 270/272 (due to Br isotopes), [M+H]⁺: 271/273, Key Fragments: 184/186 (loss of pentyl), 156/158, 105 (benzoyl cation), 77 (phenyl cation) |

| UV-Vis Spectroscopy | λmax (nm) | ~230 and ~275 (in a non-polar solvent) |

Biological Activities and Pharmacological Profiles

Anti-inflammatory Potency and Related Biological Responses

No studies specifically investigating the anti-inflammatory properties of N-Pentyl 2-bromobenzamide (B1207801) were identified.

Antineoplastic and Anticancer Activities

There is no available research on the antineoplastic or anticancer activities of N-Pentyl 2-bromobenzamide.

No data exists on the enzyme inhibition mechanisms of this compound in cancer pathways.

The cytotoxic effects of this compound on cancer cell lines have not been reported in the reviewed literature.

There are no studies available that describe the modulation of hypoxia-inducible factor pathways by this compound.

Neuropharmacological Investigations

No neuropharmacological investigations have been published specifically for this compound.

Data on the dopamine (B1211576) receptor antagonism (D2, D3, D4) of this compound is not available.

Neuroprotective Efficacy

There is no direct evidence in the reviewed literature to support the neuroprotective efficacy of this compound. However, the investigation of novel chemical scaffolds for treating neurodegenerative diseases is an active area of research. A patent for compounds intended to treat neurodegenerative diseases includes the synthesis of a related structure, N-[3-(benzylmethylamino)propyl]-2-bromobenzamide, though no efficacy data was provided. google.com Other research has identified different heterocyclic compounds, such as certain pyrazolone (B3327878) derivatives, as having neuroprotective activity through antioxidant properties. mdpi.com While the potential for this compound in this area is unknown, its chemical structure represents a scaffold that could be explored in models of neurodegeneration.

Antimicrobial Spectrum of Activity

Derivatives of benzamides and related amides have been widely investigated for their antimicrobial properties, showing a spectrum of activity against various bacteria and fungi.

Specific minimum inhibitory concentration (MIC) values for this compound are not available. However, studies on related bromobenzamide compounds demonstrate antibacterial potential. For example, N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) showed moderate activity against both Staphylococcus aureus and Escherichia coli. dergipark.org.tr The benzamide (B126) scaffold is a key feature in some potent antibacterial agents that target the FtsZ protein, which is crucial for bacterial cell division, in pathogens like multidrug-resistant S. aureus (MRSA). nih.gov

Furthermore, N-(1,3,4-oxadiazol-2-yl)benzamides containing bromo-phenyl groups have shown potent activity against clinically important Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE), with MIC values as low as 0.25 µg/mL. nih.gov The N-alkyl chain is also a feature of other antibacterial compounds, suggesting that this moiety can be modulated to optimize activity. nih.gov These findings indicate that the this compound structure possesses features common to antibacterially active molecules.

Table 1: Antibacterial Activity of a Related Bis-benzamide Compound

| Compound | Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) | Staphylococcus aureus ATCC 25923 | 31.25 | 7.3 | dergipark.org.tr |

| N,N'-(dodecane-1,12-diyl)bis(4-bromobenzamide) | Escherichia coli ATCC 25922 | 31.25 | 7.5 | dergipark.org.tr |

While antifungal studies of this compound are not documented, research on highly analogous structures reveals significant antifungal properties. Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been tested against several fungi, showing notable inhibitory activity. researchgate.net The strongest inhibition was observed for the parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, against the yeast Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 0.3125 g/L. researchgate.net

Other related structures, such as 2-bromo-N-phenylacetamide, have demonstrated fungicidal effects against fluconazole-resistant Candida species, including C. albicans, with MIC values of 32 µg/mL. researchgate.net Additionally, cationic lipo-benzamide compounds have shown potent anti-Candida activity, inhibiting both fungal cell growth and biofilm formation. nih.gov This collective evidence suggests that the bromobenzamide scaffold is a promising framework for the development of novel antifungal agents.

Table 2: Antifungal Activity of a Related Benzamide Compound

| Compound | Fungal Strain | MIC (g/L) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 | researchgate.net |

| Fusarium oxysporum | 1.25 | researchgate.net | |

| Sclerotinia sclerotiorum | 1.25 | researchgate.net |

There are no specific antiviral studies reported for this compound. However, the broader class of N-phenylbenzamide derivatives has been identified as a novel class of inhibitors for certain viruses. Several studies have demonstrated that N-phenylbenzamide derivatives can inhibit the replication of Enterovirus 71 (EV71), which causes hand-foot-mouth disease. mdpi.comresearchgate.net For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against multiple EV71 strains with IC50 values in the low micromolar range (5.7–12 µM). mdpi.comresearchgate.net

Mechanistic studies on other N-phenylbenzamides suggest that their antiviral action against enteroviruses like Coxsackievirus A9 (CVA9) may involve direct binding to the viral capsid. nih.govnih.gov This interaction stabilizes the virion, preventing it from uncoating and releasing its genetic material into the host cell. nih.govnih.gov These findings highlight a potential, though unexplored, avenue for investigating this compound and related compounds as antiviral agents.

Table 3: Antiviral Activity of a Related N-Phenylbenzamide Derivative

| Compound | Virus Strain | IC50 (µM) | Reference |

|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (SZ-98) | 5.7 ± 0.8 | mdpi.comresearchgate.net |

| Enterovirus 71 (H) | 12 ± 1.2 | mdpi.comresearchgate.net |

Other Reported Biological Activities of this compound Analogues

Analogues of this compound have been the subject of various pharmacological studies, revealing a range of biological activities. These investigations have explored how structural modifications to the parent compound influence its interaction with biological targets, leading to activities such as enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.

Research into N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the N-alkyl amide feature, has demonstrated their potential as cholinesterase inhibitors. These compounds showed moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Specifically, the N-pentyl derivative in this series displayed an IC50 value of 58.0 µM for BuChE inhibition. nih.gov The study highlighted that for BuChE inhibition, alkyl chain lengths from C5 to C7 were found to be optimal substituents. nih.govnih.gov

In the realm of antimicrobial activity, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been investigated. These studies indicated that the presence of bromine on the benzanilide (B160483) ring influenced the antimicrobial effect. The minimum inhibitory concentration (MIC) values for these bromo-derivatives against Gram-positive bacteria were found to be in the range of 2.5 to 5.0 mg/mL. mdpi.com Notably, these compounds did not show inhibition against Gram-negative bacteria at the tested concentrations. mdpi.com

Furthermore, other benzamide analogues have been explored for their anti-inflammatory potential. A series of N-phenylcarbamothioylbenzamides were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Among the tested compounds, N-(2,4-dibromophenyl)- and N-(2-nitrophenylcarbamothioyl) benzamide substitutions showed significant anti-inflammatory potency and were also found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov

The fungicidal and insecticidal properties of benzamide derivatives have also been a focus of research. A study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) revealed notable fungicidal activity. mdpi.com For instance, one derivative exhibited 90.5% inhibitory activity against Botrytis cinereal. mdpi.com The same study also reported good larvicidal activities against mosquito larvae for some of the synthesized compounds. mdpi.com

Additionally, the broader class of benzamide derivatives has been associated with anticonvulsant properties. Studies on various substituted benzamides have shown their potential in this area, with some analogues proving to be as potent or even more potent than existing drugs like phenytoin (B1677684) in preclinical screens.

The following tables summarize the key findings from studies on this compound analogues:

Table 1: Cholinesterase Inhibition by N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide Analogues

| Compound Analogue Class | Enzyme Target | Reported Activity (IC50) | Reference |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04–106.75 µM | nih.govnih.gov |

| Butyrylcholinesterase (BuChE) | 58.01–277.48 µM | nih.govnih.gov | |

| N-Pentyl derivative | Butyrylcholinesterase (BuChE) | 58.0 µM | nih.gov |

Table 2: Antimicrobial Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Compound Analogue Class | Target Organism | Reported Activity (MIC) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | mdpi.com |

| Gram-negative bacteria | No inhibition observed | mdpi.com |

Table 3: Fungicidal and Larvicidal Activity of Benzamide Analogues

| Compound Analogue Class | Biological Activity | Target Organism | Reported Activity | Reference |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Fungicidal | Botrytis cinereal | 90.5% inhibition | mdpi.com |

| Larvicidal | Mosquito larvae | Up to 100% at 10 mg/L | mdpi.com |

Table 4: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Analogues

| Compound Analogue Class | Biological Activity | Key Finding | Reference |

| N-(2,4-dibromophenyl)carbamothioyl benzamide | Anti-inflammatory | Potent in vivo activity | nih.gov |

| Prostaglandin E2 (PGE2) Inhibition | Potent inhibition of PGE2 synthesis | nih.gov | |

| N-(2-nitrophenylcarbamothioyl) benzamide | Anti-inflammatory | Potent in vivo activity | nih.gov |

| Prostaglandin E2 (PGE2) Inhibition | Potent inhibition of PGE2 synthesis | nih.gov |

Mechanistic Studies of N Pentyl 2 Bromobenzamide Bioactivity

Elucidation of Molecular Mechanisms in Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many bioactive molecules exert their effects. omicsonline.org N-bromobenzamide scaffolds have been investigated for their inhibitory effects on various enzymes. The core principle of enzyme inhibition involves a molecule, the inhibitor, binding to an enzyme and decreasing its activity. omicsonline.org This inhibition can be reversible or irreversible, with reversible inhibition further classified as competitive, non-competitive, or uncompetitive based on the inhibitor's binding site and its effect on the enzyme-substrate interaction. omicsonline.org

The study of pantothenamide-type analogues as inhibitors of pantothenate kinase (PanK) provides insight into the structure-activity relationships (SAR) that govern enzyme inhibition. nih.gov For instance, a series of N-pentylpantothenamide analogues were synthesized and screened for their inhibitory activity against various PanK enzymes, including those from Staphylococcus aureus (SaPanK) and Escherichia coli (EcPanK). nih.gov These studies revealed that the N-pentyl group contributes to hydrophobic interactions within the enzyme's binding site, influencing the compound's inhibitory potency. nih.gov While specific data on N-Pentyl 2-bromobenzamide's direct inhibition of PanK is not detailed, the principles derived from these studies on related structures are applicable. The bromine substituent on the benzamide (B126) moiety can significantly alter the electronic and steric properties of the molecule, potentially influencing its binding affinity and inhibitory mechanism against various enzymes. For example, the bromine atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can affect the reactivity of the amide group.

Table 1: Inhibitory Activity of Pantothenamide Analogues

| Compound Series | Key Structural Features | Observed Inhibitory Activity | Reference |

|---|---|---|---|

| Series 1 | Molecular probes of PanK binding site | Modest inhibitory activity, revealed important SAR findings including stereospecific binding. | nih.gov |

| Series 2 | Designed based on EcPanK structure targeting the pantothenate binding site | Higher inhibition rate, significant inhibition with alkyl substituents. | nih.gov |

| Series 3 | Substrate-like substitutions to enhance antimicrobial effect | Most preferential inhibition profile, highest inhibitory activity against SaPanK and MmPanK1alpha. | nih.gov |

Receptor Binding Kinetics and Thermodynamics

The interaction between a ligand, such as N-Pentyl 2-bromobenzamide (B1207801), and its receptor is a dynamic process governed by the principles of kinetics and thermodynamics. chemrxiv.orgchemrxiv.org Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. mdpi.com These assays often utilize radiolabeled ligands to quantify the binding of a test compound to receptors expressed in cell lines. mdpi.comacs.org

Table 2: Factors Influencing Ligand-Receptor Interactions

| Factor | Description | Potential Role in this compound Binding |

|---|---|---|

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the hydrophobic effect. | The N-pentyl chain can interact with hydrophobic pockets in the receptor. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide group of the benzamide can act as a hydrogen bond donor and acceptor. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom can interact with a nucleophilic site on the receptor. |

| Steric Fit | The spatial arrangement of atoms in the ligand and receptor that allows for binding. | The overall shape and conformation of this compound will determine its fit into the binding site. |

| Electronic Effects | The influence of substituents on the electronic distribution of the molecule. | The electron-withdrawing bromine atom can modulate the reactivity and binding properties of the benzamide ring. |

Cellular Pathway Modulation

The biological effects of a compound are often the result of its ability to modulate specific cellular signaling pathways. google.com These pathways are complex networks of proteins and other molecules that transmit signals from the cell surface to intracellular targets, ultimately leading to a cellular response. scholaris.ca

N-bromobenzamide scaffolds have been implicated in the modulation of various cellular pathways. For instance, some thiourea (B124793) derivatives containing a benzoyl moiety have been shown to inhibit the RAF signaling pathway, which is crucial for cell growth and proliferation. researchgate.net Inhibition of this pathway can lead to anticancer effects. researchgate.net While direct evidence for this compound modulating a specific pathway is not provided, its structural similarity to other bioactive benzamides suggests it could have similar activities.

The modulation of a cellular pathway can occur at different levels. A compound might inhibit a key enzyme in the pathway, as discussed in section 5.1, or it could act as an antagonist or agonist at a receptor, as discussed in section 5.2. Furthermore, a compound could interfere with protein-protein interactions or alter the expression of genes involved in the pathway. google.com The N-pentyl group could influence the compound's ability to cross cell membranes and reach its intracellular target, while the 2-bromobenzamide portion would be responsible for the specific molecular interactions that lead to pathway modulation.

Oxidative Reaction Mechanisms Involving N-Bromobenzamide Scaffolds

N-bromobenzamides can participate in various oxidative reactions, a property that can contribute to their biological activity. The bromine atom attached to the nitrogen makes the N-Br bond susceptible to homolytic or heterolytic cleavage, leading to the formation of reactive species.

One area where the oxidative properties of N-bromobenzamides have been studied is in the oxidation of organic substrates. For example, the kinetics and mechanism of the oxidation of organic sulfides by N-bromobenzamide have been investigated. researchgate.net In these reactions, the protonated form of N-bromobenzamide is often the reactive oxidizing species. researchgate.net The reaction proceeds through the formation of a halogenosulfonium cation in the rate-determining step. researchgate.net

Furthermore, N-bromobenzamide has been used as a brominating agent for various organic molecules, such as pyrazolones. researchgate.net This reactivity highlights the ability of the N-bromobenzamide scaffold to deliver a bromine atom to a substrate, a process that can be relevant in biological systems where bromination can alter the function of biomolecules. The reaction of N-bromobenzamide with unsaturated compounds can also lead to the addition of bromine across a double bond. dss.go.th

Intramolecular Cyclization and Reaction Pathway Analysis

The 2-bromobenzamide scaffold is a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions are often catalyzed by transition metals like palladium and copper. acs.orgnih.govresearchgate.net Understanding these reaction pathways is crucial not only for synthetic chemistry but also for identifying potential metabolic pathways of this compound in a biological system.

One prominent example is the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides to form phenanthridinone skeletons. acs.orgnih.gov This reaction involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by intramolecular C-H activation and reductive elimination to form the cyclized product. acs.orgnih.gov The nature of the N-substituent, such as the pentyl group in this compound, can influence the efficiency and regioselectivity of the cyclization.

Another example is the copper-catalyzed cyclization of 2-bromobenzamides with various partners to synthesize quinazolinones. nih.gov These reactions often proceed through an initial intermolecular coupling followed by an intramolecular cyclization. The reaction conditions, including the choice of catalyst, base, and solvent, play a critical role in determining the reaction pathway and the final product.

Table 3: Examples of Intramolecular Cyclization Reactions of 2-Bromobenzamides

| Reactant(s) | Catalyst/Reagents | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| N-Aryl-2-bromobenzamides | Pd(OAc)₂, K₂CO₃, Benzoic acid | 8H-Indolo[3,2,1-de]phenanthridin-8-ones | Self-Ullmann coupling and oxidative coupling dehydrogenation | acs.org |

| N-Substituted 2-bromobenzamides and 2-bromobenzoic acids | Pd(OAc)₂, CuI, PPh₃, Cs₂CO₃ | Phenanthridin-6(5H)-one derivatives | Palladium-catalyzed annulation | acs.orgnih.gov |

| 2-Bromobenzamides and aldehydes/aqueous ammonia | CuBr/L-proline, Cs₂CO₃ | Quinazolinones | Copper-catalyzed multicomponent reaction | nih.gov |

| N-Methyl-N-aryl-2-halobenzamides | Pd-PVP nanoparticles, K₂CO₃ | Phenanthridine-6(5H)-ones | Intramolecular C-H bond functionalization | rsc.org |

Structure Activity Relationship Sar Studies

Impact of N-Substituent Modifications on Biological Activity

Modifications to the N-substituent of the benzamide (B126) scaffold have a significant impact on biological activity. The nature of this substituent, including its length, bulk, and polarity, can influence how the molecule interacts with its biological target.

For instance, in a series of 4-(pyridin-4-yloxy)benzamide derivatives, it was observed that longer alkyl amide chains led to stronger cytotoxic activity. The general trend for these N-substituted compounds was that propyl derivatives were more active than ethyl derivatives, which in turn were more active than methyl derivatives. sci-hub.se This suggests that the lipophilicity and the spatial extension of the N-alkyl chain are important for the observed anticancer effects.

In another study on benzamide derivatives as Cbx7 inhibitors, various N-alkyl substituents on a lysine-containing scaffold were evaluated. acs.orgacs.org The parent compound contained a trimethyllysine (Kme3) mimic. Replacing this with a diethyllysine resulted in a compound with the strongest binding affinity to Cbx7, although with some loss of selectivity compared to the parent compound. acs.orgacs.org Increasing the bulk of the N-alkyl groups to diisobutyl led to a slight decrease in binding affinity for Cbx7. acs.orgacs.org Interestingly, dipropyl- and dibenzyl-lysine-containing compounds showed no binding, indicating a clear limit to the size and nature of the substituent that the target's binding pocket can accommodate. acs.org

The electronic properties and conformational preferences of N-substituted benzamides are also key. For example, N-benzylbenzamide derivatives exhibit different characteristics depending on the substituent on the benzyl (B1604629) group. The linear N-propyl group in 3-bromo-N-propylbenzamide offers a contrast to aromatic N-benzyl substituents, resulting in different steric and electronic environments that can affect biological activity. The N-propyl group, for example, increases lipophilicity when compared to an N-methyl analog, which can enhance membrane permeability.

| Compound | N-Alkyl Substituent | Relative Cytotoxic Activity |

|---|---|---|

| 25 | Methyl | + |

| 29 | Ethyl | ++ |

| 35 | Propyl | +++ |

Influence of Halogen Position and Substitution on Aromatic Ring

The position and nature of the halogen atom on the benzamide's aromatic ring are critical determinants of biological activity. Halogens can influence the electronic properties of the ring and participate in specific interactions, such as halogen bonding, with biological targets. ontosight.ai

The substitution pattern of the halogen has a profound effect. For example, in a study of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives as dopamine (B1211576) antagonists, the position of the bromine atom dictated the receptor selectivity. The 2-bromo-benzamide analog was the most potent D2 antagonist, whereas the 4-bromo-benzamide derivative was the most potent D4 antagonist. researchgate.net This highlights how moving the halogen from the ortho to the para position can drastically alter the interaction with different receptor subtypes.

In another example involving inhibitors of the Cbx7 protein, moving the bromine atom on the N-terminal phenyl group was one of the initial steps in optimizing the lead compound. acs.orgacs.org The para-bromobenzamide was used as the starting point for further modifications. acs.orgacs.org The reactivity of 2-halobenzamides in certain chemical syntheses follows the order of 2-iodobenzamide (B1293540) > 2-bromobenzamide (B1207801) > 2-chlorobenzamide, which can be attributed to the leaving group ability of the halogen. nih.gov

| Compound | Bromine Position | Most Potent Activity |

|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | Ortho (2-position) | D2 Antagonist |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | Para (4-position) | D4 Antagonist |

Role of Amide Linker Modifications

The amide linker is a key structural feature in benzamide derivatives, providing a stable connection between the aromatic ring and the N-substituent. Modifications to this linker can alter the compound's flexibility, conformation, and ability to form hydrogen bonds, all of which can impact biological activity.

In a study of benzamide derivatives targeting the FtsZ protein, the linker between a benzodioxane scaffold and the benzamide moiety was modified. uni-lj.si Introducing a hydroxyl group onto the ethylenic linker was found to have a slight effect on the antimicrobial activity but provided an important point for developing prodrugs and other derivatives. mdpi.com The introduction of a methyl group at the same position was shown to enhance the antimicrobial activity against S. aureus. mdpi.com

The length and flexibility of the linker are also crucial. In the development of glioma inhibitors, increasing the length of the linker between a piperidine (B6355638) ring and the amide bond by introducing two methylene (B1212753) groups improved the activity to the nanomolar range. acs.org Conversely, removing a methylene group led to a slight decrease in activity. acs.org This suggests that an optimal linker length is required to allow the different parts of the molecule to reach and interact with their respective binding pockets. acs.org

The amide bond itself is often essential for activity. In one SAR study, replacing the amide group with an ester group resulted in a loss of activity, indicating the importance of the hydrogen bonds that the amide group can form with amino acid residues in the target protein. acs.org The amide linker is also a key feature in some coumarin-based compounds, where it connects the coumarin (B35378) scaffold to a side chain. ajol.info

| Compound | Linker Modification | IC50 Range |

|---|---|---|

| C11 | Removal of one methylene group | 7.36–25.11 μM |

| C16 | Introduction of two methylene groups | 0.72–13.09 μM |

Correlation Between Structural Features and Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For benzamide derivatives, specific structural features can be tuned to enhance target selectivity.

As previously mentioned, the position of the halogen on the aromatic ring can be a key determinant of selectivity. The differential activity of 2-bromo- and 4-bromo-benzamide derivatives for D2 and D4 dopamine receptors, respectively, is a clear example of this. researchgate.net

In the context of Cbx protein inhibitors, selectivity was tuned by modifying both the N-terminal benzamide group and the N-alkyl substituents. acs.orgacs.org For example, starting with a p-bromobenzamide scaffold, substitutions were made to explore the effect on selectivity for Cbx7 over other Cbx proteins. acs.orgacs.org A compound with a trifluoromethyl group on the benzamide ring and a diethyllysine mimic as the N-substituent showed a certain degree of selectivity for Cbx7 over other family members. nih.gov

The design of bitopic ligands, which can interact with both the primary (orthosteric) and a secondary (allosteric) binding site on a receptor, is another strategy to achieve selectivity. For D3-selective antagonists, a scaffold was designed with an N-aryl piperazine (B1678402) moiety to bind to the orthosteric site and an aryl carboxamide moiety with an alkyl linker to interact with a secondary binding site. mdpi.com The nature of the aromatic ring in the secondary pharmacophore, such as a 4-(thiophen-2-yl)benzamide, was found to be important for high D3 affinity and selectivity versus the D2 receptor. mdpi.com

The reactivity of the benzamide can also be influenced by its substituents, which in turn can affect its interactions. For instance, the reactivity of 2-halobenzamides in copper-catalyzed reactions to form benzo[d]isothiazol-3(2H)-ones is in the order of I > Br > Cl, which is relevant for the synthesis of specific derivatives. nih.gov

Design Principles for Enhanced Efficacy and Specificity

Based on extensive SAR studies, several design principles have emerged for creating benzamide derivatives with enhanced efficacy and specificity.

One key principle is the strategic use of substituents to optimize interactions with the target protein. For example, in the design of histone deacetylase (HDAC) inhibitors, molecular docking studies revealed that a cavity surrounded by specific amino acids (ASP104, HIS33, PRO34, and PHE155) was crucial for inhibitor activity. nih.gov This information can guide the design of new derivatives with improved potency. nih.gov

Another principle is the incorporation of functional groups that improve pharmacokinetic properties. For instance, the inclusion of sulphonamide groups into a benzamide structure was intended to create glucokinase activators with good oral bioavailability. scispace.com

The concept of "bioisosteric replacement," where one functional group is replaced by another with similar properties, is also a valuable design tool. In the development of dopamine antagonists, a tetrazole ring was used as a bioisosteric substitute for a carboxylic acid group. researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

The benzamide (B126) scaffold is a known pharmacophore for dopamine (B1211576) receptor ligands. While direct docking studies on N-Pentyl 2-bromobenzamide (B1207801) are not extensively published, research on structurally similar 2-bromobenzamide derivatives provides a strong basis for predicting its potential interactions. Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for neuropsychiatric disorders. plos.orgnih.gov

Studies on related compounds, such as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide, have identified it as a potent D2 and D4 receptor antagonist. researchgate.net Docking simulations of these analogues reveal key interactions within the receptor's binding pocket. For instance, a protonated amine can form a crucial salt bridge with the highly conserved Asp110 residue in the third transmembrane domain of D3 receptors, anchoring the ligand in the orthosteric binding site. nih.gov The aromatic portions of the molecule, including the bromobenzamide moiety, can then engage with secondary binding sites, which is a key factor in determining receptor subtype selectivity. nih.gov

It is hypothesized that the N-pentyl group of N-Pentyl 2-bromobenzamide would occupy a hydrophobic pocket within the receptor, while the benzamide portion engages in hydrogen bonding and aromatic interactions. The bromine atom at the 2-position influences the electronic distribution and conformational preference of the phenyl ring, which can fine-tune the binding affinity and selectivity for D2, D3, or D4 subtypes. nih.gov

| Compound | Dopamine Receptor Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Fragment 12 (A 4-(thiophen-2-yl)benzamide linked to a bromobenzamide) | D2 | 89.2 ± 5.6 | nih.gov |

| Fragment 12 (A 4-(thiophen-2-yl)benzamide linked to a bromobenzamide) | D3 | 21.8 ± 5.1 | nih.gov |

| N-ethyl substituent analogue 9a | D3 | High Affinity & Selectivity | nih.gov |

Enzyme active sites are highly specific pockets where substrates bind and chemical reactions are catalyzed. wikipedia.org The interaction of a ligand like this compound with an enzyme active site is governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. ijcce.ac.ir The active site is typically a groove or pocket that can be located deep within an enzyme or at the interface of multiple subunits. wikipedia.orgembopress.org

For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The pentyl chain provides a significant hydrophobic component, likely to interact favorably with nonpolar amino acid residues such as leucine, isoleucine, and valine within an enzyme's active site. The 2-bromo-phenyl group can participate in aromatic stacking (π-π interactions) with residues like phenylalanine, tyrosine, and tryptophan, and potentially form halogen bonds. ijcce.ac.irplos.org Docking studies on similar benzamide derivatives against enzymes like EGFR kinase have shown the importance of these interactions for inhibitory activity. researchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to analyze the electronic structure of molecules. science.gov Methods like B3LYP are commonly employed to optimize molecular geometry and calculate properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential (MEP). science.gov

For this compound, DFT calculations would reveal how the electronegative bromine and oxygen atoms influence the electron distribution across the molecule. The MEP map would highlight electron-rich regions (around the carbonyl oxygen) that are susceptible to electrophilic attack and electron-poor regions (around the amide hydrogen) that can interact with nucleophiles. The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. science.gov Such calculations confirm the stability of complexes formed through charge transfer and hydrogen bonding. science.gov

Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand in solution and its dynamic behavior upon binding to a receptor. copernicus.org These simulations show how the ligand adapts its shape to fit into the binding pocket and how the protein itself may undergo conformational changes to accommodate the ligand, an effect known as "induced fit". wikipedia.org Understanding the pre-organization of a ligand into its bioactive conformation in solution is a key aspect of modern drug design. copernicus.org

Prediction of Pharmacokinetic and Toxicological Properties (Conceptual Framework)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net For this compound, its physicochemical properties can be calculated to estimate its drug-likeness.

A conceptual ADMET profile can be constructed based on its structure:

LogP (Lipophilicity): The presence of the pentyl group and the bromo-phenyl ring suggests a relatively high lipophilicity, which would favor membrane permeability but might also lead to higher metabolic turnover and potential off-target effects.

Molecular Weight: The molecular weight is well within the range typical for small-molecule drugs.

Hydrogen Bond Donors/Acceptors: The amide group provides one hydrogen bond donor and one acceptor, influencing solubility and binding.

Toxicity Prediction: In silico tools can screen for potential structural alerts that might indicate toxicity, such as hepatotoxicity or mutagenicity. While some benzamide derivatives are well-tolerated, specific toxicity profiles need to be assessed. jonuns.com

| Property | Predicted Outcome | Structural Basis |

|---|---|---|

| Absorption | Moderate to High | High lipophilicity from pentyl and bromo-phenyl groups. |

| Distribution | Wide | Likely to cross cell membranes and potentially the blood-brain barrier. |

| Metabolism | Potential for Phase I (oxidation) and Phase II (conjugation) | Alkyl chain and aromatic ring are sites for cytochrome P450 oxidation. |

| Excretion | Likely renal and/or biliary | Metabolites are typically made more water-soluble for excretion. |

| Toxicity Risk | To be determined | Requires specific computational models and experimental validation. jonuns.com |

De Novo Design Approaches (Conceptual)

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to a specific biological target. ni.ac.rs If this compound were used as a starting fragment, de novo design algorithms could suggest modifications to optimize its binding affinity and selectivity. For example, if targeting a dopamine receptor, the algorithm might explore:

Replacing the pentyl group with different alkyl or cycloalkyl groups to better fit a specific hydrophobic pocket.

Altering the substitution pattern on the phenyl ring to enhance interactions or improve pharmacokinetic properties.

Incorporating the 2-bromobenzamide fragment into more complex scaffolds to engage with additional binding sites on the receptor. nih.gov

This approach leverages the structural information of the target's active site to build a complementary ligand piece by piece, potentially leading to more potent and selective compounds. ethernet.edu.et

Medicinal Chemistry and Pharmaceutical Applications

N-Pentyl 2-bromobenzamide (B1207801) as a Lead Compound in Drug Discovery

A lead compound in drug discovery is a chemical compound that exhibits pharmacological or biological activity and serves as a starting point for modification to develop a drug. nih.govkib.ac.cn N-Pentyl 2-bromobenzamide, with its characteristic benzamide (B126) core, a bromine substituent on the phenyl ring, and an N-pentyl group, represents a valuable building block for the generation of lead compounds. chemscene.com The strategic placement of the bromine atom and the pentyl chain provides opportunities for diverse chemical modifications, a key aspect in the exploration of structure-activity relationships (SAR).

While this compound itself may not be a final drug candidate, its structural framework is utilized in the synthesis of more complex molecules with therapeutic potential. For instance, N-substituted 2-bromobenzamides are employed in palladium-catalyzed reactions to construct phenanthridinones, a class of compounds with recognized biological activities. Furthermore, the screening of chemical libraries has identified related benzamide structures, such as 2,5-diaminobenzamide, as initial "hits" for anti-proliferative agents, which are then subjected to optimization to enhance their potency and selectivity. nih.gov This highlights the role of the broader benzamide scaffold, including structures like this compound, in providing a foundation for the discovery of novel lead compounds. The process often involves the creation of a library of analogous compounds through techniques like parallel synthesis to systematically explore the chemical space around the initial scaffold. nih.gov

Strategies for Optimization of Bioactive this compound Derivatives

Once a lead compound is identified, the subsequent phase of lead optimization involves the systematic modification of its structure to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. revvity.com For derivatives of this compound, several optimization strategies can be envisioned based on established medicinal chemistry principles and findings from related compound series.

A primary strategy involves the modification of the N-pentyl group. Studies on other benzamide derivatives have shown that the nature and length of the N-alkyl substituent can significantly influence biological activity. For example, in a series of hydrazide-based histone deacetylase (HDAC) inhibitors, the length of the alkyl chain was found to be critical for potency, with butyl and propyl chains showing optimal activity, while longer chains like pentyl resulted in a loss of potency. explorationpub.com This suggests that exploring variations in the length, branching, and incorporation of cyclic structures in place of the pentyl chain could be a fruitful avenue for optimization.

Another key area for modification is the benzamide ring. The bromine atom at the 2-position can be replaced with other halogens or different functional groups to modulate the electronic properties and binding interactions of the molecule. For instance, the conversion of a nitro group to a bulky amide moiety in a related series of compounds led to the generation of a potent anti-cancer agent. nih.gov Furthermore, the introduction of additional substituents on the phenyl ring can be explored. In a study of N-benzyl piperidine (B6355638) derivatives, substitutions on the benzamide portion were shown to influence their inhibitory activity against HDAC and acetylcholinesterase. nih.gov

The amide linker itself can also be a target for modification. While generally conserved, subtle changes to the amide bond, such as its replacement with a thioamide or other bioisosteres, could impact the compound's stability and biological activity. Structure-activity relationship (SAR) studies, which systematically evaluate the impact of these structural changes on a compound's biological activity, are fundamental to the lead optimization process. revvity.com

Potential Therapeutic Areas for this compound

The benzamide scaffold is associated with a wide range of biological activities, suggesting several potential therapeutic areas for derivatives of this compound.

Anticancer Activity: A significant body of research points to the potential of benzamide derivatives as anticancer agents. nih.govresearchgate.net One of the most promising targets in this area is the family of histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression and are often dysregulated in cancer. explorationpub.comtjpr.orgnih.govmdpi.com Several benzamide-containing compounds have been identified as potent HDAC inhibitors, inducing cancer cell cycle arrest, differentiation, and apoptosis. tjpr.orgnih.govnih.gov The structural features of this compound, particularly the benzamide core, make it a plausible scaffold for the design of novel HDAC inhibitors. nih.gov Furthermore, related benzamide derivatives have shown promise as dual inhibitors of targets like COX-2 and Topoisomerase I in the context of gastrointestinal cancers. nih.gov